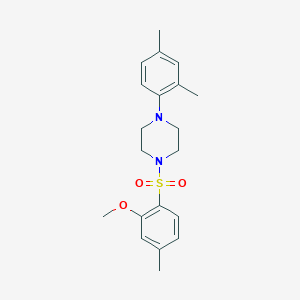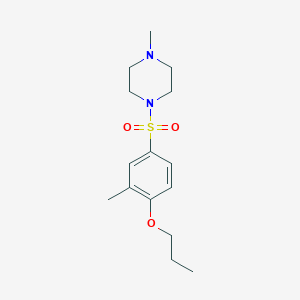
1-Methyl-4-((3-methyl-4-propoxyphenyl)sulfonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4-((3-methyl-4-propoxyphenyl)sulfonyl)piperazine is a chemical compound that belongs to the class of sulfonyl piperazine derivatives. It is commonly used as a research chemical in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor properties.
科学研究应用
1-Methyl-4-((3-methyl-4-propoxyphenyl)sulfonyl)piperazine is widely used in scientific research for its potential therapeutic applications. It has been studied for its anti-inflammatory, analgesic, and anti-tumor properties. The compound has also been investigated for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
作用机制
The mechanism of action of 1-Methyl-4-((3-methyl-4-propoxyphenyl)sulfonyl)piperazine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in inflammation, pain, and tumor growth. The compound may also interact with certain receptors in the body, leading to its biological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the pathogenesis of various inflammatory diseases. The compound has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. In addition, it has been found to inhibit the growth of various cancer cell lines in vitro.
实验室实验的优点和局限性
The advantages of using 1-Methyl-4-((3-methyl-4-propoxyphenyl)sulfonyl)piperazine in lab experiments include its potential therapeutic applications, its wide range of biological activities, and its relatively low toxicity. However, the limitations include the need for further studies to fully understand its mechanism of action and the potential for side effects in vivo.
未来方向
There are several future directions for the study of 1-Methyl-4-((3-methyl-4-propoxyphenyl)sulfonyl)piperazine. These include further investigation of its mechanism of action, identification of its molecular targets, and optimization of its pharmacological properties. The compound may also be studied for its potential use in combination with other drugs for the treatment of various diseases. In addition, the development of new analogs of the compound may lead to the discovery of more potent and selective compounds with improved therapeutic potential.
Conclusion:
In conclusion, this compound is a promising research chemical with potential therapeutic applications. Its wide range of biological activities and relatively low toxicity make it an attractive candidate for further study. However, further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties.
合成方法
The synthesis of 1-Methyl-4-((3-methyl-4-propoxyphenyl)sulfonyl)piperazine involves the reaction of 3-methyl-4-propoxybenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain the pure compound.
属性
IUPAC Name |
1-methyl-4-(3-methyl-4-propoxyphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-4-11-20-15-6-5-14(12-13(15)2)21(18,19)17-9-7-16(3)8-10-17/h5-6,12H,4,7-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNKPYVZEGZDTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(Dimethylamino)-1-[2-oxo-2-(2-thienyl)ethyl]pyridinium](/img/structure/B501602.png)
![5-bromo-2-methoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B501606.png)
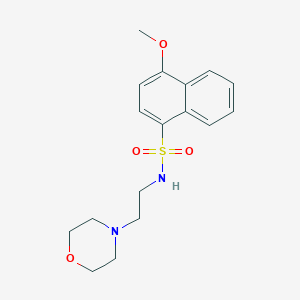

![2,5-dibromo-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B501611.png)
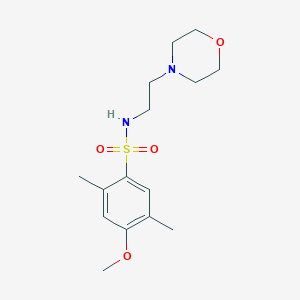
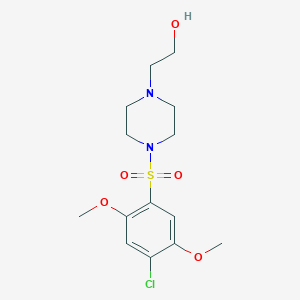
![4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B501615.png)
![1-(3-Chloro-4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B501616.png)
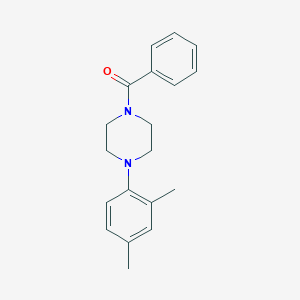
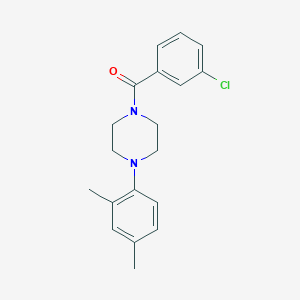
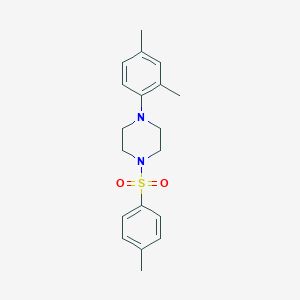
![1-[(4-Bromophenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B501622.png)
